(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct stereochemical properties. The presence of two carboxylic acid groups and a methyl group on the cyclopropane ring makes it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as (1s,2r)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, targetBeta-lactamase in Escherichia coli .
Mode of Action
For instance, Brassinolide, a related compound, has an oligodynamic and rapid mode of action, affecting specific target tissues that are sensitive to the plant hormone indole-3-acetic acid (IAA) .
Biochemical Pathways
It’s known that derivatives of 1-aminocyclopropanecarboxylic acid (acc) have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid might also influence similar pathways.
Pharmacokinetics
It was found that the majority of pharmacokinetic parameters were similar irrespective of the administration route, and the bioavailability was 92.5% after intraperitoneal injection .
Result of Action
For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives have been shown to have important functions in plant metabolism .
Action Environment
For instance, the action of plant hormones like ACC can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of enantioselective catalysts and chiral auxiliaries can enhance the stereoselectivity of the synthesis, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopropane derivatives. The stereochemistry of the products is often retained due to the rigid structure of the cyclopropane ring.
Scientific Research Applications
(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid include other cyclopropane derivatives such as:
- (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its rigid cyclopropane ring structure also contributes to its stability and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
697-48-3 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
CUXGZYHWQYTLKE-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC1C(=O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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